2-Chloro-4-methyl-5-vinylpyridine
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Overview
Description
2-Chloro-4-methyl-5-vinylpyridine is an organic compound with the molecular formula C₈H₈ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-formylpyridine with methyltriphenylphosphonium bromide in the presence of potassium tert-butylate in diethyl ether at low temperatures . This reaction proceeds through a Wittig reaction mechanism, forming the vinyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the reaction and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, forming substituted ethyl derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Catalysts: Palladium, platinum
Major Products Formed
Substituted Pyridines: Formed through substitution reactions
Substituted Ethyl Derivatives: Formed through addition reactions
Pyridine N-oxides: Formed through oxidation reactions
Scientific Research Applications
2-Chloro-4-methyl-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-vinylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-(1-phenylvinyl)pyrimidine: Contains a phenyl group attached to the vinyl group.
Uniqueness
2-Chloro-4-methyl-5-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring
Properties
Molecular Formula |
C8H8ClN |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-chloro-5-ethenyl-4-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3 |
InChI Key |
KPKVURKYZQNENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)Cl |
Origin of Product |
United States |
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